molecular formula C35H40O16 B12318651 Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside

Cat. No.: B12318651
M. Wt: 716.7 g/mol
InChI Key: BULYHPSCLBKULD-UHFFFAOYSA-N
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Description

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides. This compound is characterized by its unique structure, which includes multiple acetyl and benzoyl groups attached to a glucopyranoside backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside typically involves multiple steps. The process begins with the protection of the hydroxyl groups on the glucopyranoside ring using acetyl groups. This is followed by the introduction of the benzylidene and benzoyl groups through selective acylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would typically include steps such as purification through chromatography and crystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, leading to the reduction of carbonyl groups to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of acetyl groups with other acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or debenzoylated forms, which may have different chemical and biological properties.

Scientific Research Applications

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and benzoyl groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved may include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: This compound shares a similar glucopyranoside backbone but differs in its functional groups.

    Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: This compound is similar in structure but lacks the benzylidene and benzoyl groups.

Uniqueness

Methyl3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-2-O-benzoyl-a-D-glucopyranoside is unique due to its combination of acetyl, benzylidene, and benzoyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

IUPAC Name

[6-methoxy-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40O16/c1-18(36)42-16-24-26(44-19(2)37)28(45-20(3)38)31(46-21(4)39)35(48-24)51-29-27-25(17-43-33(50-27)23-14-10-7-11-15-23)47-34(41-5)30(29)49-32(40)22-12-8-6-9-13-22/h6-15,24-31,33-35H,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULYHPSCLBKULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OC(=O)C5=CC=CC=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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